A Technical Guide to the Chemical Properties and Applications of (4-Methyl-1H-pyrazol-3-yl)methanol
A Technical Guide to the Chemical Properties and Applications of (4-Methyl-1H-pyrazol-3-yl)methanol
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical functionality.[1] Compounds incorporating this five-membered heterocyclic motif are integral to numerous commercial drugs, exhibiting anti-inflammatory, anti-cancer, and anti-viral properties.[1] (4-Methyl-1H-pyrazol-3-yl)methanol emerges as a valuable building block within this class, offering three distinct points for chemical modification: the reactive primary alcohol, the nucleophilic secondary amine within the pyrazole ring, and the methyl-decorated carbon backbone. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and safety protocols, tailored for researchers in drug discovery and synthetic chemistry.
Compound Identification
Correctly identifying the molecular structure is fundamental. The compound is a pyrazole ring substituted at the 3-position with a hydroxymethyl group and at the 4-position with a methyl group. The tautomeric nature of the unsubstituted pyrazole ring means the proton can reside on either nitrogen atom.
| Identifier | Value | Source |
| IUPAC Name | (4-Methyl-1H-pyrazol-3-yl)methanol | --- |
| CAS Number | 1196041-64-1 | [2][3] |
| Molecular Formula | C₅H₈N₂O | [2] |
| Molecular Weight | 112.13 g/mol | [2] |
| Canonical SMILES | CC1=C(NN=C1)CO | [2] |
graph chemical_structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#202124"]; N2 [label="NH", pos="-1.2,0.5!", fontcolor="#202124"]; C3 [label="C", pos="-0.9,-0.8!", fontcolor="#202124"]; C4 [label="C", pos="0.4,-0.8!", fontcolor="#202124"]; C5 [label="C", pos="0.9,0.5!", fontcolor="#202124"]; C_Me [label="CH₃", pos="1.1,-1.8!", fontcolor="#202124"]; C_CH2OH [label="H₂C", pos="-2,-1.8!", fontcolor="#202124"]; O_OH [label="OH", pos="-3.1,-1.8!", fontcolor="#EA4335"];
// Bonds N1 -- C5 [len=1.5]; C5 -- C4 [len=1.5]; C4 -- C3 [len=1.5]; C3 -- N2 [len=1.5]; N2 -- N1 [len=1.5]; C4 -- C_Me [len=1.5]; C3 -- C_CH2OH [len=1.5]; C_CH2OH -- O_OH [len=1.5];
// Double bonds (represented by thicker lines or color) N1 -- C5 [style=bold, color="#4285F4"]; C4 -- C3 [style=bold, color="#4285F4"]; }
Caption: Chemical structure of (4-Methyl-1H-pyrazol-3-yl)methanol.
Physicochemical Properties
Experimental data for this specific compound is not widely published. The properties listed below are a combination of available data from chemical suppliers and computed values for closely related analogs, providing a reliable estimation for experimental design.
| Property | Value | Notes |
| Appearance | White to off-white solid | Typical for small heterocyclic alcohols. |
| Melting Point | Not reported | Expected to be a crystalline solid at room temp. |
| Boiling Point | Not reported | --- |
| Solubility | Soluble in methanol, ethanol, DMSO | Predicted based on polarity. |
| XLogP3 | -0.6 | For the parent (1H-Pyrazol-3-yl)methanol, indicating high polarity.[4] |
| pKa | ~14-15 (N-H), ~16-17 (O-H) | Estimated based on pyrazole and primary alcohol functional groups. |
Synthesis and Purification
The most direct and reliable synthesis of (4-Methyl-1H-pyrazol-3-yl)methanol involves the reduction of its corresponding aldehyde, 4-Methyl-1H-pyrazole-3-carbaldehyde. This precursor can be synthesized via several established methods, including the Vilsmeier-Haack reaction.[5][6][7]
Synthetic Strategy: A Retrosynthetic View
The choice of a mild reducing agent is critical to prevent over-reduction or side reactions. Sodium borohydride (NaBH₄) in an alcoholic solvent is the industry-standard choice for this transformation due to its high chemoselectivity for aldehydes over other potentially reducible groups, operational simplicity, and safety profile compared to stronger reducing agents like lithium aluminum hydride.
Caption: Retrosynthetic analysis for (4-Methyl-1H-pyrazol-3-yl)methanol.
Experimental Protocol: Reduction of 4-Methyl-1H-pyrazole-3-carbaldehyde
This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Materials:
-
4-Methyl-1H-pyrazole-3-carbaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH), anhydrous
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve 4-Methyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. Causality: This step is crucial to control the exothermic reaction of NaBH₄ with the solvent and the aldehyde, preventing side reactions and ensuring safety.
-
Reduction: Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Insight: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching: Carefully re-cool the flask in an ice bath. Slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Self-Validation: The cessation of gas evolution indicates the complete decomposition of the reducing agent.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
Purification
The crude (4-Methyl-1H-pyrazol-3-yl)methanol can be purified by silica gel column chromatography. A gradient elution system, typically starting with 50% ethyl acetate in hexanes and gradually increasing to 100% ethyl acetate, is effective for separating the polar product from non-polar impurities.
Spectroscopic and Analytical Characterization
| ¹H NMR (Proton NMR) | Expected δ (ppm) | Multiplicity | Integration | Assignment |
| DMSO-d₆ | ~12.0 | Broad Singlet | 1H | Pyrazole NH |
| ~7.5 | Singlet | 1H | Pyrazole C5-H | |
| ~5.0 | Triplet | 1H | CH ₂OH | |
| ~4.4 | Doublet | 2H | CH ₂OH | |
| ~2.0 | Singlet | 3H | CH ₃ |
| ¹³C NMR | Expected δ (ppm) | Assignment |
| DMSO-d₆ | ~145 | C3 (bearing CH₂OH) |
| ~135 | C5 | |
| ~110 | C4 (bearing CH₃) | |
| ~55 | C H₂OH | |
| ~10 | C H₃ |
-
Mass Spectrometry (MS): In ESI+ mode, the expected molecular ion peak would be [M+H]⁺ at m/z 113.07.
-
Infrared (IR) Spectroscopy: Key vibrational stretches are expected for O-H (broad, ~3300 cm⁻¹), N-H (medium, ~3200 cm⁻¹), C-H (~2900 cm⁻¹), and C=N/C=C (~1500-1600 cm⁻¹).
Chemical Reactivity and Derivatization
The molecule's utility as a synthon stems from the distinct reactivity of its functional groups.
-
Hydroxymethyl Group: The primary alcohol is a versatile handle for introducing a wide range of functionalities. It can be readily oxidized to the corresponding aldehyde using mild reagents (e.g., PCC, DMP) or to the carboxylic acid with stronger oxidants (e.g., KMnO₄). It is also susceptible to esterification, etherification, and conversion to a leaving group (e.g., tosylate, halide) for subsequent nucleophilic substitution.[6]
-
Pyrazole N-H: The pyrazole ring contains an acidic proton that can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic anion. This anion can then be alkylated or acylated, providing a straightforward route to N-substituted pyrazole derivatives.
-
Electrophilic Aromatic Substitution: The pyrazole ring is electron-rich; however, the C5 position is the most likely site for electrophilic attack. The existing methyl group at C4 sterically hinders this position to some extent.
Caption: Key reaction pathways for derivatization.
Applications in Research and Development
(4-Methyl-1H-pyrazol-3-yl)methanol is primarily used as a versatile intermediate in the synthesis of more complex molecules for drug discovery. Its structural motifs are found in compounds targeting a range of biological pathways. The strategic placement of the methyl and hydroxymethyl groups allows for the exploration of structure-activity relationships (SAR) around the pyrazole core, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties of lead compounds.[1]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related pyrazole alcohols provide a strong basis for hazard assessment.[11][12][13]
GHS Hazard Classification (Anticipated):
| Pictogram | Code | Hazard Statement |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation.[12] | |
| H335 | May cause respiratory irritation. |
Handling and Personal Protective Equipment (PPE):
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14]
-
Avoid formation of dust and aerosols.[11]
-
Wash hands thoroughly after handling.[12]
Storage:
-
Store in a cool, dry place away from incompatible materials.[2]
-
Keep the container tightly closed.[11]
-
Recommended storage temperature is 2-8°C.[2]
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.[11]
References
- Fokin, A. A., et al. (n.d.). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Thieme Connect.
- Farghaly, A. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
- Ghiaci, M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 33.
- Fadda, A. A., et al. (2015). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(1), 1210-1221.
- Valavi, H., et al. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)
- Malinauskas, T., et al. (2015). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2015(6), 209-223.
-
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR and 19 F-NMR chemical shifts of compounds 4a-c. Retrieved from [Link]
-
ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
- Shetty, R., et al. (2012). Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5037-5040.
- El-Shehry, M. F., et al. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 15(3), 1434-1441.
- Worrell, B. T., et al. (2021). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Molecules, 26(23), 7380.
-
PubChem. (n.d.). (4-Methyl-3-pyrazol-1-ylphenyl)methanol. Retrieved from [Link]
- Li, W., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Medicinal Chemistry, 15(1), 143-156.
-
PubChem. (n.d.). (1H-Pyrazol-3-yl)methanol. Retrieved from [Link]
Sources
- 1. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1196041-64-1|(4-Methyl-1H-pyrazol-3-yl)methanol|BLD Pharm [bldpharm.com]
- 3. (4-METHYL-1H-PYRAZOL-3-YL)METHANOL | 1196041-64-1 [sigmaaldrich.com]
- 4. (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. (1H-PYRAZOL-3-YL)METHANOL(23585-49-1) 1H NMR spectrum [chemicalbook.com]
- 9. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst | MDPI [mdpi.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
